molecular formula C15H14INO3 B300376 4-(Benzyloxy)-3-iodo-5-methoxybenzamide

4-(Benzyloxy)-3-iodo-5-methoxybenzamide

Katalognummer B300376
Molekulargewicht: 383.18 g/mol
InChI-Schlüssel: VDPBKRQRVKTMNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-3-iodo-5-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a benzamide derivative and is commonly used as a precursor in the synthesis of various other compounds.

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)-3-iodo-5-methoxybenzamide has been used in various fields of research such as medicinal chemistry, pharmacology, and biochemistry. This compound has potential applications in the synthesis of other benzamide derivatives that can be used as drugs for various diseases. It has also been used as a probe to study the binding affinity of certain receptors.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-3-iodo-5-methoxybenzamide is not fully understood. However, studies have shown that it can bind to certain receptors in the body and modulate their activity. This compound can also inhibit the activity of certain enzymes that are involved in the synthesis of various molecules in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-(Benzyloxy)-3-iodo-5-methoxybenzamide can have various biochemical and physiological effects on the body. It can modulate the activity of certain receptors in the brain and affect neurotransmitter release. It can also inhibit the activity of certain enzymes that are involved in the synthesis of various molecules in the body, such as prostaglandins and leukotrienes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-(Benzyloxy)-3-iodo-5-methoxybenzamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable precursor for the synthesis of other compounds. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for the research on 4-(Benzyloxy)-3-iodo-5-methoxybenzamide. One direction is to study its potential applications in the synthesis of other benzamide derivatives that can be used as drugs for various diseases. Another direction is to study its mechanism of action and identify the receptors and enzymes that it modulates. This can lead to the development of new drugs that target these receptors and enzymes. Additionally, further research can be conducted to investigate the potential side effects and toxicity of this compound.

Synthesemethoden

The synthesis of 4-(Benzyloxy)-3-iodo-5-methoxybenzamide involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzoic acid with benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for a few hours. The resulting product is purified by column chromatography or recrystallization to obtain pure 4-(Benzyloxy)-3-iodo-5-methoxybenzamide.

Eigenschaften

Produktname

4-(Benzyloxy)-3-iodo-5-methoxybenzamide

Molekularformel

C15H14INO3

Molekulargewicht

383.18 g/mol

IUPAC-Name

3-iodo-5-methoxy-4-phenylmethoxybenzamide

InChI

InChI=1S/C15H14INO3/c1-19-13-8-11(15(17)18)7-12(16)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18)

InChI-Schlüssel

VDPBKRQRVKTMNJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)N)I)OCC2=CC=CC=C2

Kanonische SMILES

COC1=C(C(=CC(=C1)C(=O)N)I)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.